REACTION_CXSMILES
|
C([O:4][C:5]1[CH:36]=[CH:35][CH:34]=[CH:33][C:6]=1[C:7]([NH:9][C:10]1[CH:19]=[C:18]([NH:20][C:21](=[O:32])[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=2[O:28]C(=O)C)[CH:17]=[CH:16][C:11]=1[C:12]([O:14]C)=[O:13])=[O:8])(=O)C.[OH-].[Na+]>>[C:7]([NH:9][C:10]1[CH:19]=[C:18]([NH:20][C:21](=[O:32])[C:22]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[OH:28])[CH:17]=[CH:16][C:11]=1[C:12]([OH:14])=[O:13])(=[O:8])[C:6]1[C:5](=[CH:36][CH:35]=[CH:34][CH:33]=1)[OH:4] |f:1.2|
|
Name
|
methyl 2,4-bis(2'-acetoxybenzamido)-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)OC)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the hydrolized product
|
Type
|
ADDITION
|
Details
|
from a mixture of dioxane and water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NC1=C(C(=O)O)C=CC(=C1)NC(C=1C(O)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |